Chemical structure and properties of 3-Mercaptopicolinic acid.
Chemical structure and properties of 3-Mercaptopicolinic acid.
Selective PEPCK Inhibitor & Metabolic Modulator
Executive Summary
3-Mercaptopicolinic acid (3-MPA) , also known as SKF 34288, is a pyridine derivative characterized by a thiol group at the C3 position and a carboxylic acid at the C2 position. It is the gold-standard pharmacological tool for inhibiting Phosphoenolpyruvate Carboxykinase (PEPCK) , the rate-limiting enzyme in hepatic gluconeogenesis.
This guide details the physicochemical properties, specific inhibition mechanisms, synthesis pathways, and experimental protocols for using 3-MPA in metabolic research. It is designed for researchers investigating diabetes, cancer metabolism (PCK1/PCK2 pathways), and myogenic differentiation.
Chemical Architecture & Physicochemical Properties
Structural Analysis
The efficacy of 3-MPA stems from its ability to act as a tridentate or bidentate ligand. The proximity of the thiol (-SH) group at position 3 and the carboxyl (-COOH) group at position 2 to the pyridine nitrogen creates a high-affinity chelation pocket.
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IUPAC Name: 3-sulfanylpyridine-2-carboxylic acid
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CAS Number: 14623-54-2 (Free acid), 320386-54-7 (Hydrochloride)
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Molecular Formula:
[1] -
Molecular Weight: 155.17 g/mol
Key Physicochemical Data
| Property | Value/Description | Relevance |
| Solubility (Water) | ~2 mg/mL (PBS pH 7.2) | Low aqueous solubility; requires pH adjustment or co-solvents. |
| Solubility (DMSO) | ~20 mg/mL | Preferred solvent for stock solutions. |
| pKa (Carboxyl) | ~1.0 - 2.0 | Highly acidic due to the electron-withdrawing pyridine ring. |
| pKa (Thiol) | ~6.0 - 7.0 | Ionizes at physiological pH, facilitating metal binding. |
| Stability | High Oxidation Risk | Rapidly oxidizes to 3,3'-dithiodipicolinic acid in air/solution. |
| Appearance | Yellow crystalline solid | Discoloration indicates oxidation. |
Redox Instability (Critical Handling Note)
The thiol group in 3-MPA is highly susceptible to oxidation, forming a disulfide dimer (3,3'-dithiodipicolinic acid). This dimer is biologically inactive against PEPCK.
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Prevention: Stock solutions must be prepared fresh or stored at -20°C under inert gas (Argon/Nitrogen).
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Rescue: Inclusion of reducing agents like DTT (dithiothreitol) in assay buffers can prevent dimerization, though DTT may interfere with certain metal-dependent assays.
Mechanism of Action: The PEPCK Blockade
3-MPA does not simply block the active site; it employs a complex inhibition mode involving metal coordination.[2]
Target: Phosphoenolpyruvate Carboxykinase (PEPCK)
PEPCK catalyzes the decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP) using GTP.[3] This is the first committed step of gluconeogenesis.[2][3][4]
Binding Modes
Research indicates 3-MPA inhibits PEPCK via two distinct mechanisms:
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Competitive Inhibition (
): 3-MPA binds to the OAA/PEP substrate site. The picolinic acid moiety (N and carboxyl O) coordinates directly with the active site metal ion (typically or ), displacing the substrate. -
Allosteric Inhibition (
): At higher concentrations, 3-MPA binds to a secondary pocket behind the nucleotide-binding site, inducing a conformational change that reduces the enzyme's affinity for GTP.[5]
Pathway Visualization
The following diagram illustrates the specific blockade point of 3-MPA within the hepatic gluconeogenesis pathway.
Caption: 3-MPA competitively inhibits PEPCK by chelating the active site metal, halting the conversion of OAA to PEP.
Synthesis & Purification Principles
While commercially available, understanding the synthesis aids in assessing impurity profiles. The most reliable route involves the modification of 3-aminopicolinic acid.
Synthetic Route (Diazotization Strategy)
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Starting Material: 3-Aminopicolinic acid.
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Diazotization: Reaction with sodium nitrite (
) in acid ( ) at 0°C forms the diazonium salt. -
Substitution: The diazonium group is displaced by a sulfur nucleophile (e.g., potassium ethyl xanthate or thiourea).
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Hydrolysis: The intermediate is hydrolyzed (basic conditions) to yield the free thiol, 3-Mercaptopicolinic acid.
Quality Control
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Impurity to Watch: 3,3'-dithiodipicolinic acid (Disulfide dimer).
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Detection: HPLC or TLC (Thin Layer Chromatography). The dimer is more polar and will exhibit a distinct retention factor.
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Purification: Recrystallization from water/ethanol under a nitrogen atmosphere.
Experimental Protocols
Protocol A: PEPCK Inhibition Assay (Spectrophotometric)
Objective: Determine the
Reagents:
-
Assay Buffer: 50 mM HEPES-NaOH (pH 7.4), 2 mM
, 1 mM . -
Substrates: 200
OAA, 200 GTP. -
Coupling System: 0.2 mM NADH, 2 Units/mL Malate Dehydrogenase (MDH).
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Enzyme: Recombinant PEPCK (PCK1).
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Inhibitor: 3-MPA (Freshly prepared in DMSO).
Workflow:
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Blanking: Add Buffer, NADH, MDH, and PEPCK to the cuvette.
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Inhibitor Addition: Add 3-MPA at varying concentrations (0.1
to 500 ). Incubate for 5 mins at 25°C. -
Initiation: Add GTP and OAA to start the reaction.
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Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation).
-
Note: In this direction (OAA
PEP), the assay is actually monitoring the reverse reaction or requires a different coupling (PK/LDH) for PEP detection. -
Correction for Standard Direction (OAA -> PEP): The standard clinical assay often runs in the reverse direction (PEP + IDP
OAA + ITP) coupled to MDH (OAA + NADH Malate + NAD+). -
Forward Direction Protocol: To measure physiological gluconeogenesis inhibition, use the Pyruvate Kinase/Lactate Dehydrogenase coupled system. PEP produced by PEPCK reacts with ADP (via PK) to form Pyruvate, which is reduced to Lactate (via LDH) oxidizing NADH.
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Corrected Step 4 (Forward Direction): Monitor decrease at 340 nm.
Rate =
Protocol B: Cell Culture (Gluconeogenesis Blockade)
Objective: Assess inhibition of glucose production in HepG2 or primary hepatocytes.
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Seeding: Plate hepatocytes in glucose-free DMEM supplemented with gluconeogenic substrates (2 mM Lactate + 0.2 mM Pyruvate).
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Treatment: Add 3-MPA (10 - 500
).-
Control: Vehicle (DMSO < 0.1%).
-
-
Incubation: 4 - 6 hours.
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Quantification: Collect media. Measure glucose concentration using a hexokinase/G6PD colorimetric kit.
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Normalization: Normalize glucose output to total cellular protein content.
Applications in Research
Diabetes & Metabolic Flux
3-MPA is used to distinguish between glycogenolysis and gluconeogenesis in liver perfusion studies. By inhibiting PEPCK, any glucose production observed can be attributed to glycogen breakdown rather than de novo synthesis.
Cancer Metabolism (The PCK1/2 Axis)
Recent studies highlight PEPCK's role in cancer cell survival under nutrient stress.
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Mechanism: Cancer cells use PEPCK to rewire the TCA cycle (anaplerosis/cataplerosis).
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Application: 3-MPA induces apoptosis in glucose-deprived cancer cells (e.g., melanoma, colon cancer) by collapsing the metabolic flexibility required for survival.
Myogenic Differentiation
Unexpectedly, 3-MPA has been shown to induce differentiation in C2C12 myoblasts.
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Observation: Treatment with 0.5 mM 3-MPA increases expression of myogenic markers (Myogenin, MyHC).
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Hypothesis: Inhibition of mitochondrial PEPCK (PCK2) alters intracellular flux, signaling the cell to exit the cell cycle and differentiate.
References
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Jomain-Baum, M., Schramm, V. L., & Hanson, R. W. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP).[6] Journal of Biological Chemistry, 251(1), 37-44.[6]
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DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[7] Biochemical Journal, 138(3), 387-394.[1][7]
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Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells.[7][8] Scientific Reports, 10, 22177.[7]
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Stiffin, R. M., et al. (2008). The structure of the mercaptopicolinic acid binding site in phosphoenolpyruvate carboxykinase. Biochemistry.
-
Cayman Chemical. 3-Mercaptopicolinic Acid (hydrochloride) Product Information.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
